molecular formula C8H16F3N B2621017 (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine CAS No. 2248201-20-7

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine

Cat. No.: B2621017
CAS No.: 2248201-20-7
M. Wt: 183.218
InChI Key: YSVVMPLISLTIQK-LURJTMIESA-N
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Description

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine is an organic compound characterized by the presence of trifluoromethyl groups and a chiral center

Properties

IUPAC Name

(2R)-5,5,5-trifluoro-2,3,3-trimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3N/c1-6(4-12)7(2,3)5-8(9,10)11/h6H,4-5,12H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVVMPLISLTIQK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of a suitable amine with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution and a solvent to dissolve the reactants.

Industrial Production Methods

Industrial production of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated amines and chiral amines with different substituents. Examples are (2R)-2,3,3-trimethylpentan-1-amine and (2R)-5,5,5-trifluoro-2,3,3-trimethylhexan-1-amine.

Uniqueness

The uniqueness of (2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine lies in its specific trifluoromethylation pattern and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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